![molecular formula C22H18FN3OS B2950869 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide CAS No. 896354-89-5](/img/structure/B2950869.png)
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide, also known as BIBF 1120, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This molecule is a tyrosine kinase inhibitor that targets multiple receptors, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).
Mécanisme D'action
Target of action
The compound contains a benzimidazole moiety, which is found in many biologically active compounds. Benzimidazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . .
Mode of action
Without specific studies on this compound, it’s hard to determine its exact mode of action. Benzimidazole derivatives often interact with their targets by forming hydrogen bonds and aromatic interactions .
Biochemical pathways
Again, without specific studies, it’s difficult to determine the exact biochemical pathways this compound affects. Benzimidazole derivatives can affect a wide range of pathways depending on their specific targets .
Pharmacokinetics
A study on similar compounds showed a favourable pharmacokinetic profile .
Result of action
Similar compounds have shown promising activity against certain bacterial strains .
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide 1120 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound 1120 also has a broad spectrum of activity, targeting multiple receptors that are involved in tumor growth and angiogenesis. However, this compound 1120 also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, this compound 1120 has a short half-life, which may limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the study of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide 1120. One potential direction is to study the combination of this compound 1120 with other anti-cancer agents, such as chemotherapy or immunotherapy. Another direction is to study the potential of this compound 1120 as a treatment for other diseases, such as idiopathic pulmonary fibrosis and scleroderma. Finally, further studies are needed to optimize the dosing and administration of this compound 1120 to maximize its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide 1120 involves several steps. The starting material is 4-fluorobenzonitrile, which is reacted with 2-mercaptoaniline to form 4-fluoro-2-mercaptobenzonitrile. This intermediate is then reacted with 2-(2-amino-phenyl)-1H-benzo[d]imidazole to form the key intermediate, 3-(1H-benzo[d]imidazol-2-yl)-4-fluoro-phenylthiourea. Finally, this intermediate is reacted with 3-chloropropanoic acid to form this compound 1120.
Applications De Recherche Scientifique
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide 1120 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor activity in various cancer cell lines, including lung cancer, breast cancer, and ovarian cancer. This compound 1120 has also been shown to have anti-inflammatory and anti-fibrotic effects, making it a potential treatment for diseases such as idiopathic pulmonary fibrosis and scleroderma. Furthermore, this compound 1120 has been studied for its potential to prevent angiogenesis, which is the growth of new blood vessels that is necessary for tumor growth.
Propriétés
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(4-fluorophenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3OS/c23-16-8-10-18(11-9-16)28-13-12-21(27)24-17-5-3-4-15(14-17)22-25-19-6-1-2-7-20(19)26-22/h1-11,14H,12-13H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQCJKDOVLMPQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)CCSC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.